5-Chloro-2,1-benzoxazole-3-carboxylic acid
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Overview
Description
5-Chloro-2,1-benzoxazole-3-carboxylic acid is a heterocyclic aromatic compound that features a benzoxazole core with a chlorine atom at the 5-position and a carboxylic acid group at the 3-position. This compound is of significant interest due to its diverse applications in medicinal chemistry, pharmaceuticals, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,1-benzoxazole-3-carboxylic acid typically involves the condensation of 2-aminophenol with chlorinated carboxylic acids or their derivatives. One common method includes the reaction of 2-aminophenol with 5-chlorosalicylic acid under acidic conditions to form the desired benzoxazole derivative .
Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and efficiency. For instance, the use of metal catalysts or nanocatalysts can significantly improve the reaction rate and product purity. Solvent-free conditions and microwave irradiation are also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2,1-benzoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the 5-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-Chloro-2,1-benzoxazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Chloro-2,1-benzoxazole-3-carboxylic acid exerts its effects involves its interaction with various molecular targets. The compound can inhibit specific enzymes or proteins, leading to altered cellular pathways. For example, it may inhibit DNA topoisomerases, protein kinases, or cyclooxygenases, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Benzoxazole: The parent compound without the chlorine and carboxylic acid groups.
5-Chloro-2,1-benzoxazole: Lacks the carboxylic acid group.
2,1-Benzoxazole-3-carboxylic acid: Lacks the chlorine atom.
Uniqueness: 5-Chloro-2,1-benzoxazole-3-carboxylic acid is unique due to the presence of both the chlorine atom and the carboxylic acid group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Biological Activity
5-Chloro-2,1-benzoxazole-3-carboxylic acid (CBOCA) is a heterocyclic compound with significant biological activity, making it a subject of interest in pharmaceutical and agricultural research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications.
- Molecular Formula : C8H4ClNO3
- Molecular Weight : 215.57 g/mol
- Physical State : White crystalline powder
- Solubility : Soluble in water, ethanol, methanol, and acetone
- Melting Point : 274-276°C
- Density : 1.61 g/cm³
CBOCA is characterized by the presence of a benzoxazole ring and a carboxylic acid group, which contribute to its reactivity and biological activity.
Biological Activities
CBOCA exhibits a wide range of biological activities, which can be categorized as follows:
1. Antimicrobial Activity
CBOCA has shown effectiveness against various microorganisms:
- Antibacterial Activity : It demonstrates activity against both Gram-positive and Gram-negative bacteria. Notably, it has been effective against Bacillus subtilis and Escherichia coli.
- Antifungal Activity : The compound exhibits antifungal properties against pathogens such as Candida albicans and other fungi.
Table 1 summarizes the Minimum Inhibitory Concentrations (MIC) for selected microbial strains:
Microorganism | MIC (µg/mL) |
---|---|
Bacillus subtilis | 15 |
Escherichia coli | 30 |
Candida albicans | 20 |
2. Antiviral Activity
CBOCA has shown potential in inhibiting the replication of viruses such as HIV and HCV. It acts by disrupting viral biosynthesis pathways, thus limiting viral proliferation.
3. Anticancer Activity
The compound exhibits significant cytotoxic effects against various cancer cell lines, including:
- Breast cancer (MCF-7)
- Lung cancer (A549)
- Liver cancer (HepG2)
Research indicates that CBOCA can induce apoptosis in cancer cells while having a lower toxicity profile for normal cells, suggesting its potential as an anticancer agent .
The biological activities of CBOCA can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : CBOCA inhibits enzymes involved in inflammatory pathways by blocking the biosynthesis of prostaglandins and leukotrienes.
- Receptor Modulation : The compound may modulate receptor activities through interactions with binding sites on proteins.
Toxicity and Safety
CBOCA is considered to have low toxicity. Studies indicate that its acute oral LD50 in rats exceeds 5000 mg/kg, suggesting it is safe for use in scientific experiments without significant adverse effects.
Applications
Given its diverse biological activities, CBOCA has potential applications in various fields:
Properties
Molecular Formula |
C8H4ClNO3 |
---|---|
Molecular Weight |
197.57 g/mol |
IUPAC Name |
5-chloro-2,1-benzoxazole-3-carboxylic acid |
InChI |
InChI=1S/C8H4ClNO3/c9-4-1-2-6-5(3-4)7(8(11)12)13-10-6/h1-3H,(H,11,12) |
InChI Key |
NGFBHQXBFIUJCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NOC(=C2C=C1Cl)C(=O)O |
Origin of Product |
United States |
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